Vinylphenyldimethylsilane
Overview
Description
Vinylphenyldimethylsilane is an organosilicon compound with the molecular formula C10H14Si. It is characterized by the presence of a vinyl group (CH=CH2) attached to a silicon atom, which is also bonded to two methyl groups (CH3) and a phenyl group (C6H5). This compound is used in various chemical reactions and industrial applications due to its unique properties .
Mechanism of Action
Vinylphenyldimethylsilane, also known as Dimethylphenylvinylsilane, is a chemical compound with the molecular formula C10H14Si . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is used as a reagent in the synthesis of various compounds , suggesting that its primary targets could be the reactants in these synthesis reactions.
Mode of Action
This compound interacts with its targets through chemical reactions. It is used as a reagent in the synthesis of silylmethylcyclopropanes and silylgermylnethynes . The exact nature of these interactions and the resulting changes at the molecular level are dependent on the specific synthesis reactions in which this compound is used.
Biochemical Pathways
As a reagent in synthesis reactions, it likely plays a role in the formation of new compounds and thus could influence various biochemical pathways depending on the products of these reactions .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the products of the synthesis reactions in which it is used. For example, it has been used in the synthesis of silylmethylcyclopropanes and silylgermylnethynes , which are potential organometallic reagents and precursors of optoelectronic materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its safety data sheet indicates that it should be stored in a cool place and kept away from heat, open flames, and sparks . These precautions suggest that high temperatures and the presence of ignition sources could affect its stability and reactivity.
Preparation Methods
Vinylphenyldimethylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of phenylacetylene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions and yields high purity dimethylphenylvinylsilane . Industrial production methods often involve the use of Grignard reagents or alkenyl lithium compounds reacting with chlorosilanes .
Chemical Reactions Analysis
Vinylphenyldimethylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like peracids to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes or silyl ethers.
Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Polymerization: The vinyl group allows it to undergo polymerization reactions, forming polysilanes or other polymeric materials.
Common reagents used in these reactions include peracids, lithium aluminum hydride, and various catalysts like platinum or palladium. Major products formed from these reactions include silanols, siloxanes, and polymeric materials .
Scientific Research Applications
Vinylphenyldimethylsilane has a wide range of scientific research applications:
Biology: It is used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility.
Industry: It is used in the production of optoelectronic materials, coatings, and adhesives.
Comparison with Similar Compounds
Vinylphenyldimethylsilane can be compared with other vinylsilanes such as vinyltrimethylsilane and vinyltriethoxysilane. While all these compounds contain a vinyl group attached to silicon, their reactivity and applications differ due to the nature of the other substituents on the silicon atom. This compound is unique due to the presence of both methyl and phenyl groups, which provide it with distinct chemical properties and reactivity .
Similar compounds include:
- Vinyltrimethylsilane
- Vinyltriethoxysilane
- Methylphenylsilane
- Dimethoxymethylvinylsilane
These compounds are used in various applications, but dimethylphenylvinylsilane stands out due to its specific combination of substituents, making it particularly useful in certain chemical and industrial processes.
Properties
IUPAC Name |
ethenyl-dimethyl-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEZCOQKJSRQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26744-16-1 | |
Record name | Silane, ethenyldimethylphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26744-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60150070 | |
Record name | Vinyldimethylphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-26-4 | |
Record name | Vinyldimethylphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyldimethylphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphenylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of Dimethylphenylvinylsilane compare to other vinylsilane derivatives in nucleophilic addition reactions?
A1: Dimethylphenylvinylsilane exhibits higher reactivity towards nucleophiles like lithium diethylamide compared to alkyl-substituted vinylsilanes. For instance, its rate constant (k) in cyclohexane at 50°C is 14.8 ± 0.3 · 10−4 dm3 mol−1 s−1, significantly higher than that of trimethylvinylsilane (k = 2.9 ± 0.2 · 10−4 dm3 mol−1 s−1) under the same conditions []. This difference in reactivity can be attributed to the electron-withdrawing nature of the phenyl group, which enhances the electrophilic character of the vinylic double bond.
Q2: What are some applications of Dimethylphenylvinylsilane in polymer synthesis?
A2: Dimethylphenylvinylsilane serves as a versatile monomer in synthesizing polymers with tailored properties:
- Side-chain liquid crystal polymers (SCLCPs): Polymerization of Dimethylphenylvinylsilane, followed by functionalization with mesogenic groups like 4-methoxyphenyl-4'-alkenyloxybenzoates, yields SCLCPs exhibiting a smectic A phase over a broad temperature range [].
- Poly(1-phenyl-1-propyne) with controlled molecular weight: In the polymerization of 1-phenyl-1-propyne catalyzed by NbCl5-Bu4Sn, Dimethylphenylvinylsilane acts as an effective chain transfer agent, enabling precise control over the molecular weight of the resulting polymer []. This controlled polymerization is valuable for tailoring material properties for specific applications.
Q3: Can Dimethylphenylvinylsilane be used to synthesize silacyclopropanes?
A3: Yes, Dimethylphenylvinylsilane reacts with stable bromotrisylsilylenoid (trisyl = C(SiMe3)3) to produce stable 1-bromo-1-silacyclopropanes in high yields []. This reaction pathway offers a new and efficient synthetic route for these valuable organosilicon compounds.
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